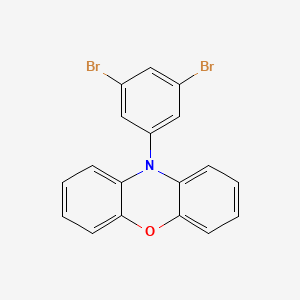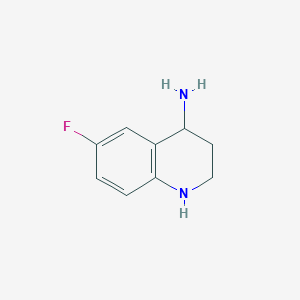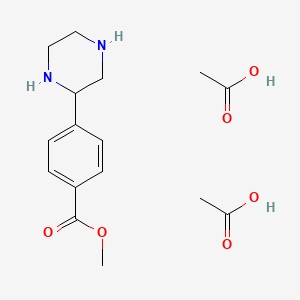
10-(3,5-Dibromo-phenyl)-10H-phenoxazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-(3,5-Dibromo-phenyl)-10H-phenoxazine is an organic compound that belongs to the class of phenoxazines. Phenoxazines are heterocyclic compounds containing a nitrogen atom and an oxygen atom in a tricyclic structure. The presence of bromine atoms in the 3 and 5 positions of the phenyl ring imparts unique chemical properties to this compound, making it of interest in various scientific research fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-(3,5-Dibromo-phenyl)-10H-phenoxazine typically involves the following steps:
Bromination: The starting material, phenoxazine, undergoes bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce bromine atoms at the 3 and 5 positions of the phenyl ring.
Coupling Reaction: The brominated phenoxazine is then subjected to a coupling reaction with a suitable phenyl derivative to form the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and coupling reactions, optimized for high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, ensures the efficient production of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
10-(3,5-Dibromo-phenyl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions using reducing agents such as sodium borohydride or lithium aluminum hydride can convert the compound into reduced derivatives.
Substitution: The bromine atoms in the 3 and 5 positions can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or alkoxides, often in the presence of a catalyst.
Major Products Formed
Oxidation: Oxidized phenoxazine derivatives.
Reduction: Reduced phenoxazine derivatives.
Substitution: Substituted phenoxazine derivatives with various functional groups.
Applications De Recherche Scientifique
10-(3,5-Dibromo-phenyl)-10H-phenoxazine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and materials.
Biology: Investigated for its potential as a fluorescent probe in biological imaging and as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Mécanisme D'action
The mechanism of action of 10-(3,5-Dibromo-phenyl)-10H-phenoxazine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or nucleic acids, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, signal transduction, and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
10-Phenyl-10H-phenoxazine: Lacks bromine atoms, resulting in different chemical properties and reactivity.
10-(3,5-Dichloro-phenyl)-10H-phenoxazine: Contains chlorine atoms instead of bromine, leading to variations in reactivity and applications.
10-(3,5-Difluoro-phenyl)-10H-phenoxazine:
Uniqueness
10-(3,5-Dibromo-phenyl)-10H-phenoxazine is unique due to the presence of bromine atoms, which enhance its reactivity and potential applications in various fields. The bromine atoms also influence the compound’s electronic properties, making it suitable for specific research and industrial applications.
Propriétés
Formule moléculaire |
C18H11Br2NO |
|---|---|
Poids moléculaire |
417.1 g/mol |
Nom IUPAC |
10-(3,5-dibromophenyl)phenoxazine |
InChI |
InChI=1S/C18H11Br2NO/c19-12-9-13(20)11-14(10-12)21-15-5-1-3-7-17(15)22-18-8-4-2-6-16(18)21/h1-11H |
Clé InChI |
HTMWYPRMGYQKLD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CC(=CC(=C4)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Pyrazolo[5,1-b]thiazole-7-carbonitrile, 6-methyl-](/img/structure/B12328204.png)






![N-[(4-methoxyphenyl)methyl]piperidin-3-amine](/img/structure/B12328234.png)


![(10-([1,1'-Biphenyl]-3-yl)anthracen-9-yl)boronic acid](/img/structure/B12328251.png)
![3-{5-[2-(Trifluoromethoxy)phenyl]-2-furyl}acrylic acid](/img/structure/B12328264.png)
